Product packaging for Tris(3,5-xylenyl)phosphate(Cat. No.:CAS No. 25653-16-1)

Tris(3,5-xylenyl)phosphate

Cat. No.: B042654
CAS No.: 25653-16-1
M. Wt: 410.4 g/mol
InChI Key: LLPMAOBOEQFPRE-UHFFFAOYSA-N
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Description

Tris(3,5-xylenyl)phosphate is a synthetic organophosphate compound of significant interest in materials science and toxicological research. Its primary research application lies in the study of flame retardants, where it serves as a model compound to investigate the structure-activity relationships of aryl phosphates in polymer systems. The bulky 3,5-xylenyl (dimethylphenyl) groups confer specific steric and electronic properties that influence its thermal stability, volatility, and efficacy as a flame retardant plasticizer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27O4P B042654 Tris(3,5-xylenyl)phosphate CAS No. 25653-16-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(3,5-dimethylphenyl) phosphate
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InChI

InChI=1S/C24H27O4P/c1-16-7-17(2)11-22(10-16)26-29(25,27-23-12-18(3)8-19(4)13-23)28-24-14-20(5)9-21(6)15-24/h7-15H,1-6H3
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InChI Key

LLPMAOBOEQFPRE-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1)OP(=O)(OC2=CC(=CC(=C2)C)C)OC3=CC(=CC(=C3)C)C)C
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Molecular Formula

C24H27O4P
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DSSTOX Substance ID

DTXSID10274134
Record name Tris(3,5-xylenyl)phosphate
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Molecular Weight

410.4 g/mol
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Physical Description

Solid; [HSDB]
Record name Tris(3,5-xylenyl)phosphate
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Boiling Point

290 °C at 10 mm Hg
Record name TRIS(3,5-XYLENYL)PHOSPHATE
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Solubility

Sol in acetic acid
Record name TRIS(3,5-XYLENYL)PHOSPHATE
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Density

Inflammable; pour point= -60 °C; density= 1.14 kg/l /Trixylyl phosphate/
Record name TRIS(3,5-XYLENYL)PHOSPHATE
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Vapor Pressure

0.00000002 [mmHg]
Record name Tris(3,5-xylenyl)phosphate
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Impurities

Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/
Record name TRIS(3,5-XYLENYL)PHOSPHATE
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Color/Form

Wax

CAS No.

25653-16-1
Record name Phenol, 3,5-dimethyl-, 1,1′,1′′-phosphate
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Record name 3, (C8H9O)3PO
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Melting Point

46 °C
Record name TRIS(3,5-XYLENYL)PHOSPHATE
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Synthesis and Derivatization Methodologies for Tris 3,5 Xylenyl Phosphate

Established Synthetic Pathways for Triaryl Phosphates Relevant to Tris(3,5-xylenyl)phosphate

The synthesis of triaryl phosphates, including this compound, has traditionally relied on well-established chemical reactions. These methods are foundational to the industrial production of this class of compounds.

Esterification Reactions of Xylenols with Phosphorus Oxychloride

The most common method for synthesizing this compound is the esterification reaction between 3,5-xylenol (also known as 3,5-dimethylphenol) and phosphorus oxychloride (POCl₃). vulcanchem.comnih.gov This reaction is a form of dehydrochlorination. nih.gov The general process involves reacting the mixed xylenols with phosphorus oxychloride to form the trixylenyl phosphate (B84403). nih.gov

The reaction is typically carried out under controlled temperature conditions to facilitate the formation of the ester bonds and to ensure high yields. vulcanchem.com A base, such as pyridine, is often used as a catalyst. vulcanchem.com The process generally requires heating to achieve optimal reaction rates. vulcanchem.com Industrial manufacturing also includes purification steps to remove byproducts and ensure the final product meets quality standards. vulcanchem.com

Catalytic Approaches in this compound Synthesis

To improve the efficiency and environmental footprint of triaryl phosphate synthesis, various catalytic systems have been developed. These catalysts aim to increase reaction rates, improve selectivity, and reduce the harsh conditions required in non-catalytic processes.

A notable advancement in the synthesis of trixylenyl phosphates is the use of calcium-magnesium composite catalysts. google.com These catalysts have been shown to enhance the purity and yield of the final product. google.com

One patented method describes the preparation of a calcium-magnesium composite catalyst involving HZSM-5 type molecular sieve, calcium sulfate, magnesium chloride, and sesbania powder. google.comgoogle.com The components are mixed with water to form a suspension, heated, and then filtered and washed. google.comgoogle.com The synthesis of trixylenyl phosphate using this catalyst involves an esterification step where xylenol and phosphorus oxychloride are reacted in the presence of the catalyst, followed by distillation to purify the crude ester. google.comsmolecule.com

Table 1: Composition of a Calcium-Magnesium Composite Catalyst

Component Weight Ratio
HZSM-5 type molecular sieve 50
Calcium sulfate 14-15
Magnesium chloride 7-9
Sesbania powder 4-6

Data sourced from a patent describing the catalyst's preparation. google.comgoogle.com

Efforts to improve product purity and yield extend beyond catalyst development. Phase transfer catalysis has emerged as a valuable technique. This method allows for the reaction to be conducted at ambient temperatures, offers superior yields, and results in high-purity products. tandfonline.com Polyethylene glycols (PEGs) have been successfully employed as inexpensive and effective phase transfer catalysts for the synthesis of triaryl phosphates. tandfonline.com

Another approach focuses on chlorine-free synthesis from white phosphorus (P₄). chemistryviews.org This method uses an iron catalyst with small amounts of iodine, which is not only cheaper and safer but also extends to the synthesis of other phosphorus compounds traditionally made via PCl₃. chemistryviews.org Diphenyl diselenide has also been utilized as a catalyst for the one-step synthesis of triaryl phosphites from white phosphorus and phenols, which can then be oxidized to triaryl phosphates. acs.orgacs.org This provides a halogen- and transition metal-free route to these compounds. acs.org

Isomeric Purity Control and Separation Strategies in Industrial Production

Commercial trixylenyl phosphate is often a mixture of various isomers. service.gov.uk The specific isomeric composition can significantly influence the properties of the final product. Therefore, controlling and separating these isomers is a critical aspect of industrial production.

Commercial formulations may contain impurities such as tri-o-cresyl phosphate and other o-cresyl components, which necessitates careful control during manufacturing. vulcanchem.com Analysis of commercial trixylenyl phosphate products has revealed a mixture of xylenol isomers, with the 2,5-, 2,3-, 3,5-, 2,4-, and 3,4- isomers being present in decreasing order of abundance. service.gov.uk

Separation of xylenol isomers can be achieved through various methods, including selective reaction, adsorptive separation, and the formation of complexes. google.com For instance, a patented method describes the separation of a specific xylenol isomer by forming a complex with 1,1-di(4-hydroxyphenyl)cyclohexane as a host compound. google.com Chromatographic techniques, particularly with pre-packed glass columns, are also effective for separating isomers, even at a preparative scale. chromatographytoday.com These columns offer excellent chemical resistance and can handle high pH and strong organic solvents, which is often necessary for challenging separations. chromatographytoday.com

Advanced Synthetic Approaches for Targeted Isomers of Xylenyl Phosphates

The demand for specific isomers with tailored properties has driven the development of advanced synthetic strategies. These methods aim for high selectivity towards a particular isomer of xylenyl phosphate.

One advanced approach involves the use of Friedel-Crafts acylation pathways. vulcanchem.com For example, reacting p-xylene (B151628) with phosphorus oxychloride in the presence of aluminum chloride can form a phosphorylated intermediate, which can then be esterified with a specific xylenol to yield a targeted product. vulcanchem.com

Another sophisticated method is the synthesis of cyclic phosphate esters. This two-step process involves the formation of a cyclic chloride intermediate, which then reacts with a specific dimethylphenol in the presence of a catalyst like aluminum chloride to produce the desired ester. vulcanchem.com

Recent research has also explored phosphorus fluoride (B91410) exchange (PFEx) reactions. nih.gov This "click chemistry" approach allows for the clean and rapid conversion of phosphoramidofluoridates to phosphoramidates in the presence of a catalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.gov This method offers a significant advantage in reactivity and selectivity compared to reactions with analogous chlorides. nih.gov

Table 2: List of Compounds

Compound Name
This compound
3,5-xylenol
Phosphorus oxychloride
Pyridine
HZSM-5 type molecular sieve
Calcium sulfate
Magnesium chloride
Sesbania powder
Polyethylene glycols
White phosphorus
Iodine
Iron catalyst
Diphenyl diselenide
Tri-o-cresyl phosphate
1,1-di(4-hydroxyphenyl)cyclohexane
p-xylene
Aluminum chloride
Phosphoramidofluoridates

Environmental Fate and Transport Dynamics of Tris 3,5 Xylenyl Phosphate

Release Pathways and Anthropogenic Sources in Environmental Compartments

The release of Tris(3,5-xylenyl)phosphate into the environment is primarily linked to its production and its use in commercial products. nih.govnih.gov

The manufacturing of this compound is a potential source of its environmental release. The synthesis generally involves the reaction of 3,5-xylenol with a phosphorylating agent like phosphoryl chloride. vulcanchem.comsmolecule.com This chemical process may result in the compound's release through various waste streams. nih.govnih.gov Industrial production methods also involve purification steps to remove impurities, and losses during these stages can contribute to environmental emissions. vulcanchem.com Commercial formulations may themselves contain various isomers and related compounds, which can be released during production and handling. nih.govnih.gov Occupational exposure at facilities where the compound is produced or used can occur through the inhalation of dust particles and dermal contact. nih.gov

This compound is incorporated into various materials as a flame retardant and plasticizer. nih.govnih.gov Over the lifetime of these products, the compound can be released into the environment through several mechanisms.

Volatilization: The compound has an extremely low vapor pressure, estimated at 2.1x10⁻⁸ mm Hg at 25°C. nih.govvulcanchem.com This indicates that volatilization from products under normal conditions is not a significant release pathway.

Leaching: As an additive, this compound is not chemically bound to the polymer matrix of the products it is in. Therefore, it can leach out over time, particularly if the product comes into contact with liquids.

Abrasion: Mechanical wear and tear of end-use products can lead to the generation of small particles and dust. Since the compound is mixed into the material, this dust will contain this compound, leading to its release and accumulation in the surrounding environment, especially indoors.

Distribution and Partitioning Behavior in Environmental Matrices

Once released, the distribution of this compound is dictated by its high hydrophobicity and low volatility.

Table 1: Physicochemical Properties of this compound Influencing Environmental Fate

Property Value Implication for Environmental Transport
Molecular Formula C₂₄H₂₇O₄P High molecular weight influences partitioning. vulcanchem.com
Molecular Weight 410.4 g/mol Contributes to low volatility. vulcanchem.com
Vapor Pressure 2.1 x 10⁻⁸ mm Hg (at 25°C) Exists almost exclusively in particulate phase in air. nih.govvulcanchem.com
Water Solubility 4.00 x 10⁻⁴ mg/L Very low solubility limits mobility in water.
Log Kₒw 7.98 High potential for partitioning into organic matter and biota.
Soil Adsorption Coefficient (Koc) 9.5 x 10⁴ (estimated) Strong binding to soil and sediment, leading to immobility. nih.govvulcanchem.com

| Henry's Law Constant | 7.2 x 10⁻⁸ atm-m³/mole (estimated) | Very low volatility from water surfaces. nih.govvulcanchem.com |

In aquatic environments, this compound is expected to adsorb strongly to suspended solids and sediment. nih.gov This behavior is predicted by its high estimated soil adsorption coefficient (Koc) of 9.5x10⁴. nih.govvulcanchem.com Due to its hydrophobic nature and low water solubility, the compound preferentially partitions out of the water column and associates with particulate matter, eventually accumulating in the sediment bed. vulcanchem.com

When released to land, this compound is expected to be immobile in soil. nih.gov The high estimated Koc value (9.5x10⁴) indicates strong binding to soil organic matter. nih.govvulcanchem.com This strong adsorption significantly limits its potential to leach through the soil profile and contaminate groundwater. vulcanchem.com Consequently, the compound is likely to remain in the upper layers of the soil where it is deposited. Volatilization from either moist or dry soil surfaces is not considered an important fate process due to its low Henry's Law constant and low vapor pressure, respectively. nih.gov

Due to its very low vapor pressure, this compound will exist almost exclusively in the particulate phase in the atmosphere. nih.govvulcanchem.com This means it will be associated with airborne particles and dust rather than existing as a gas. As a result of its use in indoor products and its tendency to be released through abrasion, it is a potential contaminant in indoor dust, which can be a significant route of human exposure. nih.gov

Degradation Pathways and Mechanistic Studies

The environmental persistence and ultimate fate of this compound are largely governed by its susceptibility to degradation processes. Research into its chemical and biological transformation pathways reveals that both hydrolysis and biodegradation play roles, albeit at different rates and through distinct mechanisms.

Hydrolysis represents a significant abiotic degradation pathway for this compound, particularly in alkaline environments. The cleavage of the ester bonds in the phosphate (B84403) triester structure is a key reaction influencing its stability in natural water systems and soils.

The rate of hydrolysis of this compound is highly dependent on pH. Like other triaryl phosphates, it is generally stable in acidic and neutral conditions but is susceptible to decomposition in alkaline environments. vulcanchem.comnih.gov This increased degradation under alkaline conditions is attributed to hydroxide-ion-promoted cleavage of the P-O-C (ester) bond. mdpi.comacs.org While specific kinetic data for the 3,5-isomer is limited, studies on analogous triaryl phosphates demonstrate that the rate of hydrolysis increases significantly with rising pH. who.int For instance, the hydrolysis of triaryl phosphates is markedly faster in alkaline solutions due to the nucleophilic attack of hydroxide (B78521) ions on the phosphorus center. acs.orgnih.gov This pH-dependent stability is a critical factor in predicting the compound's persistence in various aquatic and terrestrial compartments. vulcanchem.com

Table 1: pH-Dependent Stability of this compound This table is illustrative, based on general principles for triaryl phosphates, as specific rate constants for this compound across a pH range are not readily available in the provided search results.

pH ConditionRelative Hydrolysis RateStability
Acidic (pH < 7)SlowGenerally stable vulcanchem.com
Neutral (pH = 7)SlowGenerally stable vulcanchem.com
Alkaline (pH > 7)Appreciable/FasterSusceptible to degradation vulcanchem.comnih.govnih.gov

The hydrolysis of a triaryl phosphate, such as this compound, proceeds via the cleavage of one of its ester linkages, leading to the formation of a diaryl phosphate diester and a corresponding phenol. In this case, the primary metabolite would be bis(3,5-xylenyl)phosphate (B(3,5)XPP) and 3,5-xylenol. This hydrolysis pathway is a common feature among triaryl phosphates under alkaline conditions. nih.gov

These resulting diaryl phosphate diesters are notably more stable than their parent triester compounds. nih.gov At physiological or near-neutral pH, phosphate diesters exist as anions, which imparts significant stability. acs.orgnih.gov The negative charge on the diester repels nucleophiles like hydroxide ions, dramatically slowing the rate of further hydrolysis. acs.org This inherent stability means that while the initial hydrolysis from the triester to the diester can occur under certain conditions, the subsequent degradation of the anionic diester metabolite is a much slower process, potentially leading to its accumulation in the environment. nih.gov

Biodegradation is a crucial process for the removal of many organic pollutants, including organophosphate flame retardants, from the environment. hep.com.cn Microbial activities in wastewater treatment systems, soils, and natural waters contribute significantly to the breakdown of these compounds. hep.com.cnresearchgate.net

Activated sludge systems in wastewater treatment plants (WWTPs) are rich microbial environments where the biodegradation of many chemical compounds occurs. gdut.edu.cn Studies on commercial trixylenyl phosphate (TXP) mixtures, which contain various isomers including this compound, have been conducted using activated sludge. nih.govnih.gov These tests show that biodegradation of TXP does occur, but it is a relatively slow process. nih.gov

In semi-continuous activated sludge (SCAS) tests, the extent of biodegradation was found to be dependent on the initial concentration. nih.govnih.gov For example, at a lower concentration (3 mg/L/day), 65% biodegradation was observed over 14 weeks. nih.govnih.gov However, at a higher concentration (13 mg/L/day), the biodegradation dropped to only 13% over a 25-week period. nih.govnih.gov This suggests that higher concentrations may be inhibitory to the microbial populations responsible for degradation. nih.gov In general, the biodegradability of triaryl phosphates tends to decrease as the number and size of the substituent groups on the phenolic rings increase, which may contribute to the observed slow degradation of the xylenyl isomers. nih.govnih.gov

Table 2: Biodegradation of Trixylenyl Phosphate (TXP) in Activated Sludge

Initial ConcentrationTest DurationBiodegradation PercentageReference
3 mg/L/day14 weeks65% nih.govnih.gov
13 mg/L/day25 weeks13% nih.govnih.gov

A variety of microorganisms, primarily bacteria, are responsible for the degradation of organophosphorus compounds. oup.com Several bacterial species have been isolated that can utilize specific organophosphate esters as a source of carbon, nitrogen, or phosphorus. oup.com For aryl phosphates specifically, microbial degradation plays an essential role in their removal from the environment. hep.com.cn

Microbial consortia enriched from activated sludge and other environmental matrices have demonstrated the ability to degrade various aryl phosphates. gdut.edu.cnbohrium.com The degradation process is often initiated by enzymes such as phosphotriesterases (also known as organophosphate hydrolases), which catalyze the initial hydrolytic cleavage of the ester bond. oup.com Following this initial step, further degradation can occur through pathways like oxidative cleavage, hydroxylation, and methylation, as seen with triphenyl phosphate (TPhP). researchgate.net Specific bacterial genera that have been implicated in the degradation of aryl phosphates include Sphingomonas, Sphingobium, Roseobacter, Brevibacillus brevis, Klebsiella, and Rhodococcus. gdut.edu.cnresearchgate.net These microorganisms can possess intracellular or extracellular enzymes capable of breaking down these compounds, highlighting the diverse metabolic strategies employed by microbial communities to transform aryl phosphate esters in the environment. researchgate.net

Bioconcentration and Bioaccumulation in Aquatic Organisms

Assessment of Bioconcentration Factors (BCFs) and Accumulation Potential

The potential for this compound to bioconcentrate in aquatic organisms is considered high. nih.govnih.gov This assessment is primarily based on its physicochemical properties, particularly its high octanol-water partition coefficient (log Kow). An estimated bioconcentration factor (BCF) of 720 has been calculated for a commercial product containing this compound and other trixylenyl phosphate isomers. nih.govnih.gov This estimation was derived from a measured log Kow of 5.63 for the commercial mixture, known as Kronitex TXP, and a regression-derived equation. nih.gov

Table 1: Estimated and Measured Bioconcentration Factors (BCFs) for this compound and Related Compounds

Compound BCF Value Organism Method Reference
This compound (in Kronitex TXP) 720 (estimated) Aquatic Organisms Regression-derived from log Kow nih.gov
Tri-p-cresyl phosphate 1,420 Rainbow Trout Measured nih.gov
Tri-p-cresyl phosphate 928 Fathead Minnows Measured nih.gov

Interspecies Variability in Uptake and Depuration Kinetics

Specific data on the uptake and depuration kinetics of this compound in different aquatic species are limited. However, studies on related triaryl phosphates provide insights into the likely behavior of this compound. For tricresyl phosphate (TCP), laboratory studies have measured BCFs ranging from 165 to 2,768 in various fish species. who.int These studies also demonstrated that the accumulated radioactivity was rapidly lost when the exposure ceased, with depuration half-lives ranging from 25.8 to 90 hours. who.int This suggests that while uptake can be significant, elimination may also occur relatively quickly once the organism is no longer exposed. The variability in BCF values and depuration rates among different fish species highlights the importance of interspecies differences in metabolism and excretion processes.

Uptake and Translocation in Terrestrial and Aquatic Plants (e.g., Water Hyacinth)

Research on the uptake and translocation of organophosphate esters (OPEs) in plants has provided evidence of their accumulation in various plant tissues. A field study on water hyacinth (Eichhornia crassipes) in a polluted river revealed the presence of various OPEs, including trixylenyl phosphate (TXP), a category that includes this compound. researchgate.netresearchgate.net The study found that OPEs primarily enter the water hyacinth through passive root uptake from the water. researchgate.net

Once absorbed by the roots, these compounds can be translocated to other parts of the plant. The study observed acropetal transference, meaning the movement of OPEs from the roots upwards to the stems and leaves. researchgate.net There was also evidence of possible basipetal translocation, which is the movement from the leaves back down to other plant parts. researchgate.net The accumulation and translocation of OPEs in water hyacinth appear to be influenced by their physicochemical properties. researchgate.net While this study provides valuable insights into the behavior of the broader class of trixylenyl phosphates, specific data on the uptake and translocation rates of the this compound isomer are not detailed.

Spatiotemporal Trends and Occurrence in Environmental Samples

Historical Presence and Temporal Trends from Sediment Core Analysis

The analysis of commercial trixylenyl phosphate products has confirmed the presence of the this compound isomer, along with other isomers like tris(2,5-xylenyl) phosphate and tris(2,4-xylenyl) phosphate. service.gov.uk Given that trixylenyl phosphates have been used as flame retardants, plasticizers, and hydraulic fluids, their release into the environment through various waste streams is likely. nih.govresearchgate.net The strong adsorption of these compounds to sediment and their slow biodegradation rates suggest that they can persist in sediment for extended periods, potentially serving as long-term archives of past contamination. nih.govvulcanchem.com Further research involving dated sediment cores would be necessary to establish a clear historical trend for this compound.

Correlation between Environmental Concentrations and Local Industrial Activities

The presence and concentration of this compound in the environment are closely linked to its production and use in various industrial applications. nih.gov As a component of commercial trixylenyl phosphate (TXP) mixtures, it is utilized as a flame retardant, a plasticizer, and a hydraulic fluid. nih.govresearchgate.net Its applications extend to floor polishes, coatings, engineering thermoplastics, and epoxy resins. mdpi.comresearchgate.net The release of this compound into the environment can occur through different waste streams generated during its manufacturing process or from the use and disposal of products containing it. nih.gov

Industrial and agricultural settings that use hydraulic fluids are significant potential sources of environmental contamination. researchgate.net Studies have shown that organophosphorus esters (OPEs) in general tend to have higher concentrations in industrial areas, pointing to industrial activities as primary sources. Effluents from sewage treatment plants have also been identified as a major source of OPEs in the environment.

Table 1: Industrial Uses and Potential Environmental Release Sources of this compound
Industrial ApplicationProduct TypePotential Release Pathway
Hydraulic FluidFire-resistant hydraulic fluids for industrial and agricultural equipmentLeaks, spills during use and maintenance, disposal of used fluids. nih.govresearchgate.net
Flame RetardantPlastics (e.g., PVC), engineering thermoplastics, epoxy resins, rubber, textiles. nih.govresearchgate.netmdpi.comLeaching and abrasion from final products, manufacturing wastewater. mdpi.com
PlasticizerPolyvinyl chloride (PVC) and other polymers. nih.govresearchgate.netVolatilization and leaching from plastic products during their lifecycle. mdpi.com
CoatingsFloor polishes, paints, and other surface coatings. researchgate.netmdpi.comApplication processes, weathering, and degradation of coated surfaces.

Influence of Physicochemical Properties on Environmental Phase Distribution

The environmental distribution of this compound is governed by its distinct physicochemical properties. These properties determine how the compound partitions between air, water, soil, and biota.

Atmospheric Distribution: this compound has an extremely low estimated vapor pressure. nih.gov This indicates that if released into the air, it will exist almost exclusively in the particulate phase rather than as a gas. nih.gov Consequently, its atmospheric transport is tied to the movement of dust and aerosol particles, and it is removed from the atmosphere primarily through wet and dry deposition. nih.gov

Terrestrial and Aquatic Fate: In terrestrial environments, this compound is expected to be immobile. nih.gov This is due to its very high estimated soil organic carbon-water (B12546825) partition coefficient (Koc), which suggests strong adsorption to soil particles. nih.gov This strong binding limits its potential to leach into groundwater. vulcanchem.com Similarly, in aquatic systems, its high Koc value and low water solubility cause it to adsorb strongly to suspended solids and sediment. nih.gov Its potential for volatilization from water or moist soil surfaces is considered negligible, based on its estimated Henry's Law constant. nih.gov While generally stable, triaryl phosphates like this compound may undergo hydrolysis, particularly under alkaline conditions, forming more water-soluble diaryl phosphates. nih.govnih.gov

Bioconcentration: The high octanol-water partition coefficient (log Kow) for trixylenyl phosphate indicates a strong tendency to partition into fatty tissues of organisms rather than remaining in water. service.gov.uk The estimated bioconcentration factor (BCF) of 720 suggests a high potential for bioconcentration in aquatic organisms. nih.gov

Table 2: Key Physicochemical Properties of this compound and Related Isomers
PropertyValueImplication for Environmental Distribution
Molecular FormulaC₂₄H₂₇O₄P fda.govDefines the basic structure and mass of the compound.
Molecular Weight410.4 g/mol nih.govInfluences physical properties like volatility and diffusion rates.
Melting Point33°C or 46°C service.gov.ukDetermines its physical state at ambient environmental temperatures. Commercial mixtures often remain liquid due to isomeric composition. service.gov.uk
Boiling Point195-200°C at 0.2 mmHg service.gov.ukContributes to its very low volatility under normal conditions.
Vapor PressureEstimated at 2.1 x 10⁻⁸ mm Hg at 25°C nih.govExtremely low volatility; exists in the particulate phase in the atmosphere. nih.gov
Water SolubilityEstimated at 4.00 x 10⁻⁴ mg/L Very low solubility; tends to partition out of water and into solid phases.
Log K_ow (Octanol-Water Partition Coefficient)5.26 - 7.98 (range of measured and estimated values for TXP isomers) service.gov.ukHigh lipophilicity; indicates a high potential for bioaccumulation in organisms. nih.govservice.gov.uk
K_oc (Soil Organic Carbon-Water Partition Coefficient)Estimated at 9.5 x 10⁴ nih.govIndicates very strong adsorption to soil and sediment, leading to immobility. nih.gov
Henry's Law ConstantEstimated at 7.2 x 10⁻⁸ atm-cu m/mole nih.govIndicates that volatilization from water surfaces is not an important fate process. nih.gov
Bioconcentration Factor (BCF)Estimated at 720 nih.govSuggests a high potential for accumulation in aquatic organisms. nih.gov

Toxicological Research Paradigms and Mechanistic Investigations of Tris 3,5 Xylenyl Phosphate

Endocrine Disruption Potentials and Hormonal Interference

Beyond neurotoxicity, there is growing interest in the potential for organophosphate esters to act as endocrine-disrupting chemicals (EDCs). Tris(3,5-xylenyl)phosphate has been identified as a potential endocrine-disrupting compound. nih.gov

Aryl organophosphate esters (AOPEs) as a class are considered emerging endocrine disruptors. ingentaconnect.com Research indicates that these compounds can interfere with hormonal systems through several mechanisms. These include the disruption of normal hormone levels and direct interaction with various hormone receptors, where they can act as either agonists or antagonists. ingentaconnect.comnih.gov

Specific mechanisms identified for AOPEs include:

Receptor Interaction: AOPEs have been shown to exhibit agonistic or antagonistic activity towards estrogen receptors (ERα and ERβ), androgen receptors, glucocorticoid receptors, and thyroid hormone receptors. ingentaconnect.comnih.gov

Alteration of Steroidogenesis: Some organophosphate esters can alter the balance of sex hormones by affecting the transcription of genes involved in steroid synthesis (steroidogenesis) or by influencing estrogen metabolism. nih.gov For example, studies on various OPEs have shown they can inhibit genes responsible for estrogen and cortisol synthesis.

Metabolic Disruption: AOPEs can also cause metabolic disruption by binding to receptors such as the liver X receptor and peroxisome proliferator-activated receptor gamma (PPARγ), which are crucial for regulating lipid homeostasis. ingentaconnect.com

While these mechanisms are established for the broader class of aryl organophosphate esters, specific research detailing the precise pathways through which this compound exerts endocrine effects is still an area of ongoing investigation. However, its classification as a potential EDC suggests it may share some of these modes of action. nih.gov

Studies on Receptor Agonism/Antagonism for Related Organophosphate Flame Retardants

The endocrine-disrupting potential of organophosphate flame retardants (OPFRs), a class to which this compound belongs, is a significant area of toxicological research. acs.org While data on the specific isomer this compound is limited, studies on related OPFRs and their metabolites provide critical insights into their mechanisms of action, particularly their ability to interact with nuclear receptors. acs.orgresearchgate.net

Computational and in vitro studies have been employed to investigate the interactions between key OPFR metabolites and hormone receptors. researchgate.netmdpi.com For instance, metabolites such as bis(1-chloro-2-propyl) phosphate (B84403) (BCIPP), bis(1,3-dichloro-2-propyl) phosphate (BDCIPP), and diphenyl phosphate (DPHP) have been shown to bind to human estrogen receptors (ER) and mineralocorticoid receptors (MR). acs.orgresearchgate.net Molecular docking simulations and binding free energy analyses indicate that these metabolites form stable complexes with both MR and ER, suggesting strong binding affinities that could underpin endocrine-disrupting effects at a molecular level. acs.orgresearchgate.netnih.gov

Further investigations have revealed specific receptor activities. Some in vitro and in vivo studies suggest that the metabolites BDCIPP, DPHP, and BCIPP exhibit agonistic (activating) activity toward the rat estrogen receptor, while displaying antagonistic (inhibiting) activity toward the human mineralocorticoid receptor. acs.org

Another related compound, triphenyl phosphate (TPP), has been shown to interact with the peroxisome proliferator-activated receptor (PPAR) signaling network. medcraveonline.com Research using luciferase reporter gene assays demonstrated that TPP is a potent inhibitor of the PPARα:RXRα signaling complex. medcraveonline.com Conversely, TPP modestly activates the PPARγ:RXRα complex, an effect attributed to strong activation of the PPARγ subunit and slight inhibition of the RXRα subunit. medcraveonline.com This dual activity presents a complex regulatory scenario that could influence lipid metabolism. medcraveonline.com

Table 1: Receptor Interaction Profiles of Selected Organophosphate Flame Retardants

Compound/MetaboliteReceptorObserved EffectStudy Type
BCIPP, BDCIPP, DPHPEstrogen Receptor (ER)Agonistic activity (rat ER)In vitro / In vivo
BCIPP, BDCIPP, DPHPMineralocorticoid Receptor (MR)Antagonistic activity (human MR)In vitro / In vivo
Triphenyl phosphate (TPP)PPARα:RXRαPotent InhibitionIn vitro (Reporter Gene Assay)
Triphenyl phosphate (TPP)PPARγ:RXRαModest ActivationIn vitro (Reporter Gene Assay)
Triphenyl phosphate (TPP)PPARγStrong ActivationIn vitro (Reporter Gene Assay)
Triphenyl phosphate (TPP)RXRαModest InhibitionIn vitro (Reporter Gene Assay)

Reproductive and Developmental Toxicity Research

Trixylyl phosphate (TXP), a commercial mixture of isomers that includes this compound, is recognized for its potential reproductive toxicity. wikipedia.orgchiron.noservice.gov.uk In the European Union, it is classified as a substance of very high concern that may damage fertility. wikipedia.orgchiron.nochemos.de Research into related compounds like tricresyl phosphate (TCP) provides a clearer picture of the specific adverse outcomes on the reproductive system. who.intnih.gov

Studies on rats exposed to tricresyl phosphate (TCP) have documented significant histopathological changes in the reproductive organs of both males and females. who.intnih.gov In males, dose-related effects included decreased weights of the testes and epididymides, accompanied by seminiferous tubule atrophy. who.int In females, histopathological changes were observed in the ovaries following exposure. nih.gov

Morphological sperm parameters are also affected. In male rats treated with TCP, a dose-dependent increase in abnormal sperm morphology was observed. nih.gov

Exposure to these organophosphates has a demonstrable impact on fertility and developmental outcomes. who.intnih.gov Studies on TCP revealed impaired fertility in both male and female rats. who.int In males, this was correlated with decreased sperm concentration and motility. nih.gov Although the rate of sperm-positive females was not affected, the number of females that delivered live young was severely reduced following TCP exposure, indicating post-conception reproductive failure. nih.gov

Furthermore, for the litters that were produced, there were notable effects on offspring viability. Exposure to TCP resulted in decreased litter size and reduced pup viability. who.intnih.gov

Table 2: Summary of Reproductive and Developmental Effects of Tricresyl Phosphate (TCP) in Rats

ParameterObserved EffectSex
Histopathology
Testes & EpididymisSeminiferous tubule atrophy, decreased weightMale
OvariesHistopathologic changesFemale
Fertility
Sperm MorphologyDose-dependent increase in abnormalitiesMale
Sperm Count & MotilityDecreasedMale
Fertility RateImpairedMale & Female
Developmental Outcomes
Live BirthsSeverely decreased number of females delivering live youngFemale
Litter SizeDecreasedN/A
Pup ViabilityDecreasedN/A

Oxidative Stress and Cellular Damage Pathways

Oxidative stress is a recognized mechanism of toxicity for certain organophosphate compounds. researchgate.net This pathway involves an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, leading to cellular damage. For example, tri-o-cresyl phosphate (TOCP), a well-studied isomer of TCP, is believed to cause neurotoxicity through an oxidative stress pathway. researchgate.net Studies on C6 glioma cells treated with TOCP showed a decrease in the activity of the antioxidant enzyme glutathione (B108866) peroxidase (GPx) and a reduction in the content of glutathione (GSH), a key cellular antioxidant. researchgate.net

However, it is important to note that this mechanism may not be universal across all OPFRs. One study that tested ten different OPFRs found that none of them significantly activated the Nrf2 pathway, a primary regulator of the antioxidant response, suggesting that oxidative stress was not the main cause of toxicity for those specific compounds under the tested conditions. mdpi.com This highlights the compound-specific nature of toxicological mechanisms.

Given the role of oxidative stress in the toxicity of some organophosphates, research has explored the potential protective effects of antioxidants. In studies with TOCP-treated glioma cells, the antioxidant taurine (B1682933) was shown to prevent the decrease in GPx activity and GSH content, suggesting a protective effect against TOCP-induced toxicity by enhancing antioxidant capacity. researchgate.net

Similar protective effects have been observed in studies of other toxic compounds that induce oxidative stress. For instance, research on 3,5-dimethylaminophenol, a metabolite of an industrial aniline, demonstrated that it causes a dose-dependent increase in intracellular ROS, lipid peroxidation, and protein oxidation. nih.gov In this model, the selenocompounds selenomethionine (B1662878) and sodium selenite, both of which have antioxidant properties, were able to provide partial protection against this cellular toxicity. nih.gov These findings support the principle that antioxidants can mitigate cellular damage caused by chemicals that operate through an oxidative stress mechanism.

Carcinogenicity and Mutagenicity Assessments

Analysis of Existing Data and Identification of Research Gaps

A significant research gap exists regarding the specific carcinogenicity and mutagenicity of the isolated isomer, this compound. Comprehensive, publicly available studies dedicated to evaluating these endpoints for this particular chemical are scarce. Consequently, current assessments largely rely on data from related commercial mixtures, known as Trixylyl Phosphate (TXP), and other triaryl phosphates.

Commercial TXP is a complex substance of unknown or variable composition (UVCB), comprising numerous isomers of xylenyl phosphate and ethylphenyl phosphate. chemos.dechiron.no Regulatory classifications for this commercial mixture generally indicate a lack of carcinogenic or mutagenic potential. chemos.dequalitybearingsonline.com According to safety data sheets adhering to the Globally Harmonized System (GHS), Trixylyl Phosphate is not classified as a carcinogen or a germ cell mutagen. chemos.de This position is supported by assessments from various agencies which state that no component of TXP products, at levels requiring declaration, is identified as a probable, possible, or confirmed human carcinogen. medchemexpress.com Similarly, an Australian government assessment concluded that based on studies of related compounds like tricresyl phosphate (TCP), TXP is not expected to be carcinogenic or genotoxic. industrialchemicals.gov.au

Despite these classifications for the mixture, the absence of specific data for the this compound isomer remains a critical gap. The toxicological profile of individual isomers within a triaryl phosphate mixture can vary, and relying on data from the broader mixture may not fully characterize the potential hazards of the pure compound.

Table 1: Summary of Carcinogenicity and Mutagenicity Data for Trixylyl Phosphate (TXP) Mixture

EndpointFindingBasis/Source
CarcinogenicityShall not be classified as carcinogenic. chemos.deGHS Classification for the commercial mixture. chemos.de
Germ Cell MutagenicityShall not be classified as germ cell mutagenic. chemos.deGHS Classification for the commercial mixture. chemos.de
Carcinogenicity Agency Review (IARC, NTP, ACGIH)Not identified as a carcinogen. medchemexpress.comReview of components in commercial product. medchemexpress.com
GenotoxicityNot expected to be genotoxic. industrialchemicals.gov.auBased on data from related triaryl phosphates (e.g., TCP, TPHP). industrialchemicals.gov.au

Interspecies Variability in Toxicological Responses and Sensitivity

Data on the toxicological responses to this compound specifically shows variability across different species. Studies have been conducted on roosters, rats, mice, and guinea pigs, revealing a generally low order of toxicity. nih.gov In an oral study, roosters administered this compound showed no neuroparalytic effects. nih.gov A separate inhalation study involving a fire-resistant lubricant based on this compound reported relatively low toxicity to the lungs, skin, and peripheral nerves in mice, rats, and guinea pigs after prolonged exposure. nih.gov

This contrasts with the known toxicological profiles of other triaryl phosphates, such as tricresyl phosphate (TCP), where significant interspecies variability is a hallmark, particularly concerning organophosphate-induced delayed neuropathy (OPIDN). who.int For many TCP isomers, the chicken is one of the most sensitive species to neurotoxic effects. who.int However, for this compound, this high sensitivity was not observed in roosters. nih.gov Species such as rats and mice are generally less susceptible to the paralytic and ataxic effects of OPIDN compared to more sensitive species like cats and chickens. who.int

Table 2: Interspecies Toxicological Observations for this compound

SpeciesExposure RouteObserved Effect/Finding
RoosterOralNo neuroparalytic effects observed. nih.gov
RatInhalationRelatively low toxicity to lung, skin, & peripheral nerves. nih.gov
MouseInhalationRelatively low toxicity to lung, skin, & peripheral nerves. nih.gov
Guinea PigInhalationRelatively low toxicity to lung, skin, & peripheral nerves. nih.gov

Emerging Toxicological Concerns Associated with Alkylated Xylenyl Phosphates

Alkylated xylenyl phosphates, including commercial Trixylyl Phosphate (TXP), are part of the broader class of organophosphate esters (OPEs) that are facing increasing scrutiny as emerging contaminants. bohrium.comresearchgate.net While traditionally viewed through the lens of neurotoxicity, recent research has highlighted other significant toxicological endpoints.

A primary emerging concern for TXP is its classification as a reproductive toxicant. chiron.no The European Chemicals Agency (ECHA) has classified TXP as "Category 1B, H360F," indicating it may damage fertility. chiron.noqualitybearingsonline.com This classification is based on findings of adverse effects on reproductive organs in laboratory studies. industrialchemicals.gov.aucanada.ca In repeated dose oral studies, alkylated triaryl phosphates, including TXP and TCP, consistently induced histopathological changes in the adrenal glands and ovaries of rats. industrialchemicals.gov.au

Furthermore, the broader class of OPEs is now being investigated for endocrine-disrupting effects. researchgate.netnih.gov Studies on various aryl-OPEs have shown they can act as antagonists on hormone receptors, including estrogen, thyroid, and glucocorticoid receptors, and interfere with hormone synthesis pathways. nih.gov While specific endocrine disruption data for this compound is lacking, its membership in this chemical class warrants consideration of these potential effects. The ubiquitous presence and persistence of OPEs in the environment, from indoor air to marine ecosystems, amplify the importance of understanding these emerging toxicological concerns. bohrium.comresearchgate.net

Table 3: Summary of Emerging Toxicological Concerns for Alkylated Xylenyl Phosphates

Toxicological ConcernDetailsRelevance to Alkylated Xylenyl Phosphates
Reproductive ToxicityClassified as Repr. 1B (May damage fertility). chiron.noqualitybearingsonline.comBased on consistent findings of effects on reproductive organs in animal studies with TXP and related compounds. industrialchemicals.gov.aucanada.ca
Endocrine DisruptionBroader class of aryl-OPEs show antagonistic effects on hormone receptors and steroidogenesis. nih.govPotential concern due to structural similarity to other OPEs with known endocrine-disrupting properties. researchgate.netnih.gov
Organ Damage (Repeated Exposure)Classified for specific target organ toxicity (STOT RE 2) through prolonged or repeated exposure. chemos.deObserved effects on adrenal glands and ovaries in animal studies. industrialchemicals.gov.au

Advanced Analytical Methodologies for Tris 3,5 Xylenyl Phosphate Detection and Quantification

Chromatographic Techniques for Complex Mixture Analysis

Gas chromatography (GC) is a cornerstone technique for the analysis of semi-volatile organophosphate esters like Tris(3,5-xylenyl)phosphate. nih.govdrawellanalytical.com The method involves vaporizing a sample and separating its components based on their partitioning between a stationary phase within a chromatographic column and a mobile gas phase. drawellanalytical.com

For the analysis of organophosphorus compounds, GC is frequently coupled with detectors that exhibit high sensitivity and selectivity towards phosphorus atoms. This specificity is crucial for minimizing interference from other non-phosphorus-containing compounds in complex samples. The two most commonly employed phosphorus-specific detectors are the Flame Photometric Detector (FPD) and the Nitrogen-Phosphorus Detector (NPD). drawellanalytical.comepa.govnemi.gov

Flame Photometric Detector (FPD): The FPD operates by measuring the optical emission of phosphorus-containing species when they are combusted in a hydrogen-rich flame. epa.govnemi.gov An optical filter is used to isolate the characteristic emission wavelength for phosphorus (around 526 nm), providing a high degree of selectivity. The FPD is known for its high sensitivity to phosphorus compounds. nemi.gov

Nitrogen-Phosphorus Detector (NPD): The NPD is a modified Flame Ionization Detector (FID) that uses an electrically heated rubidium or cesium bead. epa.govnemi.gov This bead enhances the response for nitrogen- and phosphorus-containing compounds while suppressing the signal from hydrocarbons. The NPD is highly sensitive, though generally less selective than the FPD for phosphorus in some applications. nemi.gov

The selection between FPD and NPD depends on the specific requirements of the analysis, including the sample matrix and the potential for interferences. epa.gov

Table 1: Comparison of Common Phosphorus-Specific GC Detectors

Feature Flame Photometric Detector (FPD) Nitrogen-Phosphorus Detector (NPD)
Detection Principle Measures optical emission from phosphorus species in a hydrogen-rich flame. epa.govnemi.gov Measures enhanced ionization of N and P compounds using a heated alkali metal bead. epa.govnemi.gov
Selectivity Highly selective for phosphorus and sulfur (requires different filters). epa.gov Selective for nitrogen and phosphorus. nemi.gov
Sensitivity High Very High

| Common Use | Widely used in environmental analysis for organophosphorus pesticides and esters. drawellanalytical.comepa.gov | Common for pesticide and herbicide analysis, including triazines. epa.govnemi.gov |

A significant hurdle in the analysis of commercial trixylenyl phosphate (B84403) mixtures is the separation of its numerous isomers. nih.govnih.gov this compound is one of many possible isomers, which also include tris(2,4-xylenyl)phosphate, tris(2,5-xylenyl)phosphate, and others, that possess very similar physical properties and boiling points. service.gov.uk This similarity makes their separation by conventional gas chromatography extremely difficult, even when using high-resolution capillary columns. nih.govnih.govnih.gov

Strategies to overcome these separation challenges include:

Optimization of GC Columns: The choice of the stationary phase in the capillary column is critical. Polar stationary phases can offer different selectivity compared to standard nonpolar phases by introducing dipole-dipole or hydrogen bonding interactions, which can help resolve closely eluting isomers. gcms.cz

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For highly complex mixtures, GC×GC provides a significant increase in peak capacity and resolution. In this technique, effluent from a primary column is subjected to a second, orthogonal separation on a different, typically shorter and faster, column. This approach has been applied to the analysis of complex triaryl phosphate mixtures, such as those found in jet engine oil. mmu.ac.uk

Hydrolysis-Based Pre-treatment for Analysis of Phenolic Moieties

An alternative analytical strategy circumvents the direct separation of intact phosphate ester isomers. This approach involves a chemical pre-treatment step to hydrolyze the triaryl phosphates into their constituent phenolic moieties (in this case, xylenols). nih.govnih.gov The resulting mixture of phenols is then analyzed by gas-liquid chromatography (GLC), which can more easily separate the individual xylenol isomers. nih.govepa.gov By quantifying the different xylenols, the isomeric composition of the original trixylenyl phosphate mixture can be inferred.

Triaryl phosphates are susceptible to hydrolysis, particularly under alkaline conditions. nih.govnih.govepa.gov Alkaline hydrolysis is often preferred as it proceeds at a reasonable rate at moderate temperatures. inchem.org The reaction involves the cleavage of the ester bonds, releasing the corresponding diaryl phosphate and a phenol. epa.govinchem.org

The rate of alkaline hydrolysis can be influenced by the position of the methyl groups on the aromatic rings. service.gov.uk Optimization of reaction conditions—such as the concentration of the base (e.g., sodium hydroxide), temperature, and reaction time—is necessary to ensure complete hydrolysis of the triaryl phosphates to their corresponding phenols without causing degradation or side reactions. This method is particularly useful for determining the presence of specific isomers, such as potentially neurotoxic ortho-cresyl containing phosphates, by analyzing the resulting phenolic products. nih.gov For example, the hydrolysis of a commercial TXP product yields a mixture of xylenol isomers, including the 2,5-, 2,3-, 3,5-, 2,4-, and 3,4-isomers, which can be identified and quantified. service.gov.uk

Table 2: Phenolic Products from the Complete Hydrolysis of Selected Xylenyl Phosphate Isomers

Original Phosphate Ester Isomer Phenolic Hydrolysis Product
This compound 3,5-Dimethylphenol
Tris(2,4-xylenyl)phosphate 2,4-Dimethylphenol
Tris(2,5-xylenyl)phosphate 2,5-Dimethylphenol

Advanced Spectrometric Approaches for Structural Elucidation and Isomer Differentiation

While chromatographic methods are powerful for separation, mass spectrometry (MS) provides structural information essential for positive identification. However, standard electron ionization mass spectrometry (EI-MS) often produces similar fragmentation patterns for different triaryl phosphate isomers, limiting its utility for differentiation. researchgate.net This has driven the development of more advanced spectrometric techniques.

A promising technique for distinguishing between triaryl phosphate isomers is the use of ion-molecule reactions within the mass spectrometer source. Specifically, reactions with oxygen have been shown to be highly selective for ortho-substituted isomers of tricresyl phosphate (TCP), a closely related compound. mmu.ac.ukresearchgate.netnih.gov This method is typically employed with atmospheric pressure chemical ionization (APCI) coupled to GC.

When a mixture of TCP isomers is introduced into the APCI source, radical cations (M•+) are formed. nih.gov In the presence of oxygen, the radical cations of ortho-substituted isomers undergo a unique, multi-step reaction that is not observed for meta- or para-substituted isomers. researchgate.netnih.gov This reaction involves rearrangement to a distonic isomer, followed by oxidation and subsequent decomposition to produce characteristic product ions. mmu.ac.ukresearchgate.netnih.gov

For tricresyl phosphates, the mass spectra of ortho-isomers show intense diagnostic peaks that are absent in the spectra of meta- and para-isomers. researchgate.netnih.gov This selectivity provides a powerful tool for "fingerprinting" and identifying potentially toxic ortho-substituted isomers in complex commercial mixtures that may also contain meta-isomers like this compound. nih.gov The principle of this technique is directly applicable to complex trixylenyl phosphate mixtures for differentiating between isomers based on the substitution pattern on the phenyl rings.

Table 3: Ion-Molecule Reaction Products for Isomer Differentiation of Tricresyl Phosphates (TCP) using GC-APCI-MS with Oxygen

Isomer Type Reaction with Oxygen Key Diagnostic Ions Significance for Analysis
ortho-Cresyl Undergoes selective ion-molecule reaction. researchgate.netnih.gov Produces unique, intense product ions (e.g., [CBDP-H]+ for TCP). researchgate.netnih.gov Allows for positive identification of potentially neurotoxic ortho-isomers in a mixture. nih.gov
meta-Cresyl No selective reaction observed. mmu.ac.ukresearchgate.net Mass spectrum lacks the diagnostic peaks seen for ortho-isomers. researchgate.net Allows differentiation from ortho-isomers.

| para-Cresyl | No selective reaction observed. mmu.ac.uk | Mass spectrum lacks the diagnostic peaks seen for ortho-isomers. mmu.ac.uk | Allows differentiation from ortho-isomers. |

Utility of Cyclic Ion Mobility-Mass Spectrometry in Complex Mixtures

Cyclic Ion Mobility-Mass Spectrometry (cIMS) has emerged as a powerful tool for the analysis of complex mixtures, offering an additional dimension of separation based on the size, shape, and charge of an ion. lcms.cz In this technique, ions are guided into a circular path and can be sent around for multiple passes, significantly increasing the mobility resolution and allowing for the separation of ions that would otherwise overlap in a traditional mass spectrum. lcms.cz

The utility of cIMS is particularly evident in the analysis of isomeric compounds, such as the various isomers found in triaryl phosphates. For instance, research on tricresyl phosphates (TCPs), which are structurally analogous to trixylenyl phosphates, has demonstrated the power of cIMS. researchgate.net In these studies, cIMS was used to differentiate between toxic ortho-substituted isomers and their less toxic meta- and para-substituted counterparts. researchgate.net The technique can separate product ions that have the same mass-to-charge ratio (m/z) but different collision cross-sections (shapes), a feat not achievable with mass spectrometry alone. researchgate.netlcms.cz This capability is crucial for identifying specific, potentially more harmful, isomers within a complex mixture of triaryl phosphate esters like commercial TXP. researchgate.net

Role of Isotopic Labeling in Mechanistic Analytical Studies

Isotopic labeling is a technique where one or more atoms in a molecule are replaced by their isotopes, which can be either stable or radioactive. wikipedia.org This method is invaluable in analytical chemistry for two primary purposes: elucidating reaction mechanisms and serving as an internal standard for accurate quantification. researchgate.netwikipedia.orgmdpi.com

By strategically placing isotopes like carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N) within a molecule, chemists can trace the atoms' pathways through complex chemical or biological transformations. wikipedia.org For example, in a study of tricresyl phosphate isomers, isotopically labeled analogues were used to support a proposed multi-step ion-molecule reaction mechanism that occurs within the mass spectrometer source, allowing for the differentiation of toxic isomers. researchgate.net

For quantification, the use of a stable isotope-labeled version of the analyte as an internal standard is considered the gold standard in mass spectrometry. This approach, known as isotope dilution mass spectrometry, involves adding a known quantity of the labeled compound to a sample before processing. Because the labeled standard is chemically identical to the target analyte, it experiences the same extraction inefficiencies and matrix effects. By measuring the ratio of the native analyte to the labeled internal standard, highly accurate and precise quantification can be achieved, correcting for sample loss during preparation and instrumental variability. mdpi.com

Sample Preparation and Clean-up Strategies for Environmental and Biological Matrices

The analysis of this compound at trace levels requires meticulous sample preparation to extract the compound from its matrix and remove interfering substances that could compromise the analytical results.

Efficient Extraction from Water, Soil, Sediment, and Biota Samples

The choice of extraction method depends heavily on the sample matrix.

Water: For aqueous samples, solid-phase extraction (SPE) is a commonly used technique for concentrating organophosphate esters and isolating them from the water matrix. researchgate.net Liquid-liquid extraction (LLE) using organic solvents is also an effective method. who.int

Soil and Sediment: Soxhlet extraction is a robust method for extracting organophosphates from solid samples like soil and sediment. nemi.gov This technique uses a continuous flow of heated solvent to efficiently extract analytes over several hours. Ultrasonic extraction is another common approach. researchgate.net

Biota: Analyzing biological tissues, such as adipose fat or fish, first requires extraction of the fat content where lipophilic compounds like this compound accumulate. oup.comnih.gov This is often achieved by extraction with solvents like benzene (B151609) or a hexane/acetone mixture. nih.govcapes.gov.br Microwave-assisted extraction (MAE) can also be employed to improve efficiency. capes.gov.br

Evaluation of Clean-up Methods (e.g., Gel Permeation Chromatography, Activated Charcoal Chromatography, Sep-pak C-18)

Following initial extraction, a clean-up step is crucial to remove co-extracted matrix components.

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that is highly effective for removing large molecules like lipids from extracts of biological tissues. capes.gov.brnih.gov The method separates molecules based on their size, allowing the smaller organophosphate molecules to be collected separately from the larger lipid fractions. oup.comnih.gov It has been successfully applied to clean up extracts from animal fat, sediment, and other biological samples prior to organophosphate analysis. nemi.govcapes.gov.brnih.gov

Activated Charcoal Chromatography: Activated charcoal is known for its high capacity to adsorb organophosphorus compounds. who.intamegroups.cn It can be used as a clean-up step to remove certain types of interferences from sample extracts. For tricresyl phosphate, a combination of methods including activated charcoal chromatography has been recommended for effective clean-up. who.int

Sep-pak C-18: Sep-pak C-18 cartridges are a widely used form of solid-phase extraction (SPE) based on a reversed-phase mechanism. researchgate.net They are effective for the trace enrichment of organophosphorus compounds from water samples and for cleaning up extracts from various matrices. who.intresearchgate.netresearchgate.net The C-18 bonded silica (B1680970) provides a non-polar stationary phase that retains organophosphates while allowing more polar interferences to be washed away. escholarship.org

Table 1: Comparison of Clean-up Methods for Organophosphate Analysis

Clean-up Method Principle Primary Application Advantages Limitations
Gel Permeation Chromatography (GPC) Size exclusion Removal of large macromolecules (e.g., lipids) from biological and environmental extracts. nemi.govcapes.gov.brnih.gov Excellent for high-fat samples; automated systems available. nih.gov May require specific solvent systems; can be less effective for removing small interfering molecules. epa.gov
Activated Charcoal Chromatography Adsorption General clean-up of extracts. who.int High adsorption capacity for many organophosphates. amegroups.cn Can have strong, sometimes irreversible, adsorption, potentially leading to analyte loss if not optimized.
Sep-pak C-18 (SPE) Reversed-phase partitioning Enrichment from aqueous samples; clean-up of extracts. researchgate.netresearchgate.net Simple, rapid, and effective for a wide range of organophosphates; reduces solvent usage compared to LLE. researchgate.net Breakthrough of analytes can occur with large sample volumes; matrix effects can still be present. researchgate.net

Strategies to Mitigate Contamination in Trace Analysis

Trace analysis of organophosphate esters is highly susceptible to background contamination. Due to their widespread use as flame retardants and plasticizers, compounds like tricresyl phosphate (TCP) are often present in laboratory materials. who.int

Key sources of contamination include:

Plastic labware

Solvents and reagents

Seals and O-rings in analytical instruments who.int

To mitigate this, stringent quality control measures are essential. These include the frequent analysis of procedural blanks, the use of high-purity solvents and reagents, and pre-washing all glassware. When contamination is unavoidable, results must be blank-corrected by subtracting the average amount found in the blanks from the sample values. researchgate.net The first worldwide interlaboratory study on organophosphorus flame retardants highlighted that high blanks were a significant issue for some participating laboratories, emphasizing the critical need for contamination control. researchgate.net

Method Validation and Inter-laboratory Comparison Studies

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It establishes performance characteristics such as accuracy, precision, selectivity, and limits of detection. For organophosphate esters, this is particularly important due to the complexity of the analytes and the matrices in which they are found.

Inter-laboratory comparison studies are a crucial component of external quality assurance, providing an objective assessment of the reliability and comparability of data among different laboratories. researchgate.netresearchgate.net Several such studies have been conducted for organophosphate esters. researchgate.netwalisongo.ac.id

Key findings from these studies include:

Laboratories generally show good consistency for many organophosphate esters, but accuracy can be a problem for specific compounds. walisongo.ac.id

The performance of analytical methods can be poorer for low-concentration samples that are close to the detection limits. walisongo.ac.id

A lack of standardized analytical methods makes it difficult to compare data from different monitoring studies, highlighting a need for greater harmonization. europa.eu

Background contamination remains a significant challenge that can affect data quality. researchgate.net

These studies are essential for improving the quality and consistency of data on organophosphate esters reported in the literature, leading to more reliable environmental and human exposure assessments. researchgate.netwalisongo.ac.id

Current Limitations in Standardized Methodologies and Data Comparability

Despite the availability of advanced analytical instruments, significant challenges persist in the standardized analysis of this compound, leading to issues with data comparability across different research studies.

A primary limitation is the inherent difficulty in separating the various isomers of trixylenyl phosphate (TXP). Commercial TXP products are not pure compounds but rather complex mixtures of different xylenyl phosphate isomers. nih.govnih.gov The specific isomer, this compound, can be difficult to resolve chromatographically from other isomers even when using high-resolution capillary columns. nih.govnih.gov This co-elution complicates accurate quantification of the specific 3,5-isomer and can lead to reported concentrations representing a mixture of isomers rather than the single target compound.

Furthermore, there is a lack of universally adopted, standardized methods for the extraction and analysis of this compound across diverse matrices. Different studies may employ varied extraction solvents, cleanup procedures, and instrumental parameters. For instance, solid phase extraction (SPE) is recommended for water samples, while microwave-assisted extraction (MAE) is advocated for sediment and soil. mdpi.com This methodological variability can result in different extraction efficiencies and recovery rates, hindering direct comparison of findings. The choice between analytical instruments, such as gas chromatography with a flame ionization detector (GC-FID), a nitrogen-phosphorus detector (NPD), or mass spectrometry (GC-MS), also influences selectivity and detection limits. mdpi.com

Matrix effects present another significant hurdle. Environmental samples like house dust or materials like polyurethane foam are exceedingly complex. ca.govkennesaw.edu Co-extracted substances can interfere with the ionization and detection of the target analyte, either suppressing or enhancing the signal, which leads to inaccurate quantification. nih.gov While cleanup steps using materials like silica gel are employed, their application and effectiveness can vary. mdpi.com The potential for cross-contamination during sample preparation is also high, especially in environments where flame retardants are ubiquitous, necessitating stringent laboratory controls. ca.govca.gov

Finally, heterogeneity in analytical protocols and reported detection limits makes a global comparison of studies challenging. mdpi.com Differences in quality assurance and quality control (QA/QC) practices from one laboratory to another can introduce variability that affects the reliability and comparability of the data generated.

Recommendations for Robust Validation and Quality Control in Analytical Research

To enhance the reliability, accuracy, and comparability of data on this compound, the implementation of rigorous method validation and stringent quality control (QC) procedures is essential.

Method Validation: Before application, any analytical method should be thoroughly validated to ensure it is fit for its intended purpose. Key validation parameters that must be assessed include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards.

Accuracy: The closeness of the test results to the true value, often determined by analyzing a certified reference material or through spike-and-recovery experiments in a representative matrix.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or relative percent difference (RPD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Quality Control: Ongoing quality control is critical to ensure the continued reliability of analytical results. A comprehensive QC program should include:

Method Blanks (MB): An analyte-free matrix that is subjected to the entire analytical process alongside the samples. The MB is used to identify any contamination introduced from solvents, reagents, or glassware. ca.govca.gov

Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the target analyte(s). The LCS is processed like a regular sample to monitor the accuracy of the analytical method. An LCS duplicate (LCSD) can be used to assess precision. ca.gov

Internal Standards (IS): The use of isotopically labeled analogues of the target compounds (e.g., deuterated or ¹³C-labeled) is highly recommended. These standards are added to every sample before extraction and are used to correct for analyte losses during sample preparation and for matrix-induced signal suppression or enhancement. ca.gov

Instrument Performance Checks: Regular checks, including continuous calibration verification (CCV) standards run periodically within an analytical sequence, ensure the stability and accuracy of the instrument's response throughout the analysis. ca.govca.gov

The following table summarizes key quality control parameters and common acceptance criteria for the analysis of organophosphate flame retardants.

Parameter Description Typical Acceptance Criteria Reference
Method Blank (MB) Monitors for laboratory contamination.Analyte concentration should be below the Limit of Detection (LOD) or a pre-defined fraction of the lowest calibration standard. ca.gov, ca.gov
Laboratory Control Sample (LCS) Recovery Assesses the accuracy of the entire analytical process using a spiked clean matrix.Percent recovery typically between 50-150% for each target analyte. ca.gov
LCS / LCSD Relative Percent Difference (RPD) Assesses the precision of the analytical method.RPD of ≤30% for each target analyte. ca.gov
Internal Standard Recovery Monitors for matrix effects and analyte loss during sample preparation.Acceptance ranges are typically established by the laboratory based on historical performance. ca.gov
Continuous Calibration Verification (CCV) Confirms instrument calibration stability during the analytical run.Percent difference from the true value is often required to be within ±20-30%. ca.gov

Applications of Tris 3,5 Xylenyl Phosphate and Analogues in Advanced Materials Science and Engineering

Role as Flame Retardant and Plasticizer in Polymeric and Composite Systems

Tris(3,5-xylenyl)phosphate serves a dual purpose in many polymer formulations, acting as both a flame retardant and a plasticizer. This dual functionality makes it a valuable additive in the manufacturing of a wide range of materials where both fire safety and flexibility are critical performance indicators.

The primary role of this compound as a flame retardant is attributed to its phosphorus content. Its mechanism of action is multifaceted, involving processes in both the condensed (solid) and gas phases of a fire.

In the condensed phase, upon exposure to the high temperatures of a fire, the phosphate (B84403) ester undergoes thermal decomposition. This decomposition leads to the formation of phosphoric acid, which then promotes the charring of the polymer matrix. This char layer acts as a physical barrier, insulating the underlying material from the heat and flame, and restricting the release of flammable volatile compounds that would otherwise fuel the fire.

In the gas phase, the decomposition of this compound releases phosphorus-containing radicals. These radicals are highly reactive and interfere with the combustion chain reactions in the flame. Specifically, they scavenge free radicals such as H• and OH•, which are essential for flame propagation. This "flame poisoning" effect reduces the heat of combustion and helps to extinguish the fire.

The effectiveness of this compound as a flame retardant is summarized in the following table:

PropertyDescription
Mechanism Acts in both the condensed phase (char formation) and gas phase (flame inhibition).
Condensed Phase Action Forms a protective char layer that insulates the material and reduces the release of flammable volatiles.
Gas Phase Action Releases phosphorus-containing radicals that quench the flame by interrupting combustion chain reactions.
Applications Plastics, textiles, and electronic components.

The addition of this compound can lead to a decrease in the glass transition temperature (Tg) of the polymer, which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This modification results in a material that is less prone to cracking and can withstand greater deformation before failure. The improved flexibility and durability are particularly beneficial in applications such as flexible PVC, wire and cable insulation, and synthetic leather.

Effect of this compound as a Plasticizer
Increases material flexibility and reduces brittleness.
Lowers the glass transition temperature (Tg) of the polymer.
Enhances the durability and processability of the material.
Commonly used in PVC, wire and cable insulation, and synthetic leather.

Utility in Hydraulic Fluids and Lubricant Formulations

The inherent properties of triaryl phosphates, including this compound, make them suitable for use in high-performance hydraulic fluids and lubricants. Their primary advantages in these applications are their excellent fire resistance and good lubricity.

In hydraulic systems, particularly those operating in high-temperature environments or near potential ignition sources, the use of fire-resistant hydraulic fluids is crucial for safety. Phosphate esters like this compound are less flammable than mineral oil-based hydraulic fluids. A patent for a trixylyl phosphate flame-resistant hydraulic oil specifies trixylenyl phosphate as the base oil, combined with antioxidants, anti-foaming agents, and antirust agents to create a product with good heat resistance, flame resistance, and oxidation resistance.

As a lubricant, this compound provides anti-wear and extreme pressure (EP) properties. Under high loads and temperatures, it can form a protective phosphate-containing film on metal surfaces. This film helps to reduce friction and prevent metal-to-metal contact, thereby minimizing wear and extending the service life of machinery. One specific application mentioned in the literature is a fireproof aerosol lubricant for turbines based on tri-3,5-xylenyl phosphate.

ApplicationKey Properties and Benefits
Fire-Resistant Hydraulic Fluids High fire point, good thermal stability, and oxidation resistance. Enhances safety in high-risk environments.
Lubricant Formulations Provides anti-wear and extreme pressure (EP) protection. Forms a protective film on metal surfaces to reduce friction and wear.

Novel Applications in Photosensitive Materials and Photoresist Technologies

Based on available research, there is no direct evidence to suggest that this compound is currently utilized in novel applications within photosensitive materials and photoresist technologies.

Searches for the functionality of this compound as a photoacid generator in polymer systems did not yield any specific results. Photoacid generators are typically compounds that, upon exposure to light, generate a strong acid, which then catalyzes a chemical reaction such as polymerization or the deprotection of a polymer backbone. The chemical structure of this compound does not inherently suggest this type of functionality, and the existing literature does not point to research in this area.

Similarly, no information was found regarding the structure-sensitivity relationships of this compound in the design of photoreactive materials. Research in this field typically focuses on compounds with specific chromophores that can undergo photochemical reactions. While aryl phosphates can be part of more complex photoreactive molecules, this compound itself is not identified as a key component in this application area in the reviewed literature.

Research and Development of Sustainable Alternatives and Replacement Strategies for this compound and its Analogues

The growing concerns over the environmental persistence, bioaccumulation potential, and toxicological profile of traditional aryl phosphate esters, including this compound, have spurred significant research into the development of more sustainable alternatives. The focus of these research and development efforts is to identify and synthesize novel flame retardants and lubricant additives that offer comparable or superior performance while exhibiting a more favorable environmental and health profile. The primary strategies involve the exploration of other organophosphorus compounds, nitrogen-containing flame retardants, and innovative bio-based materials.

Halogen-Free Organophosphorus Flame Retardants

A major area of research is focused on halogen-free organophosphorus flame retardants that offer high efficiency, good thermal stability, and lower environmental impact. Among these, phosphinates, phosphonates, and derivatives of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) have emerged as promising candidates.

Aluminum Diethyl Phosphinate (AlPi) has been identified as an excellent flame retardant for engineering plastics such as polyamides and polyesters. wikipedia.org It functions in both the condensed and gas phases by promoting charring of the polymer matrix and inhibiting radical reactions in the flame. wikipedia.org Studies on poly(butylene succinate) (PBS) composites have shown that the addition of 25 wt% AlPi can achieve a V-0 rating in the UL-94 vertical burning test and a 49.3% reduction in the peak heat release rate. frontiersin.org The combination of AlPi with nano-silica has demonstrated synergistic effects in polyamide 66, achieving a high limiting oxygen index (LOI) of 32.3% and a V-0 rating with only 10% AlPi and 1% nano-silica.

DOPO and its derivatives are another class of highly effective phosphorus-based flame retardants. They are known for their high thermal stability and excellent flame retardancy, acting primarily in the gas phase by releasing phosphorus-containing radicals that quench the flame. rsc.orgupc.edu The incorporation of DOPO derivatives into epoxy resins has been shown to significantly improve their fire resistance, achieving V-0 ratings at low phosphorus content. nih.govvnu.edu.vn For instance, the combination of a synthesized DOPO derivative with functionalized ammonium (B1175870) polyphosphate in an epoxy composite resulted in a V-0 rating and an LOI of 28.9% at a 6 wt% loading of each component. vnu.edu.vn While effective, the impact of DOPO derivatives on the mechanical properties of the host polymer remains a key area of investigation. rsc.org Toxicological studies on some novel DOPO derivatives have suggested a lower acute toxicity potential compared to legacy brominated flame retardants. nih.govresearchgate.net

Aryl Polyphosphonates (ArPPN) are noted for their good thermal stability and desirable flow behavior during the processing of polymeric materials, making them suitable for applications in thermosets, polycarbonates, and polyesters. mdpi.com They act in the condensed phase by promoting the formation of a protective char layer. mdpi.com

Table 1: Performance of Selected Halogen-Free Organophosphorus Flame Retardants

Flame RetardantPolymer MatrixLoading (wt%)UL-94 RatingLOI (%)Key Findings
Aluminum Diethyl Phosphinate (AlPi)Poly(butylene succinate) (PBS)25V-029.5Significant reduction in peak heat release rate. frontiersin.org
AlPi with Nano-silicaPolyamide 66 (PA66)10 (AlPi), 1 (Nano-silica)V-032.3Synergistic effect observed, enhancing flame retardancy.
DOPO-derivative (5a) with PEI-APPEpoxy Composite6 (5a), 6 (PEI-APP)V-028.9Combination showed good flame retardancy with minimal impact on mechanical strength. vnu.edu.vn
DOPO-HQPolybenzoxazine< 0.1 P wt%V-0-Highly effective at extremely low phosphorus concentrations. nih.gov

Nitrogen-Containing Flame Retardants

Nitrogen-based flame retardants, particularly those based on melamine (B1676169), function through an intumescent mechanism. Upon heating, they decompose to release non-flammable gases, which cause the polymer to swell and form a protective char layer. This char acts as a barrier to heat and mass transfer.

Melamine Polyphosphate (MPP) is a widely used nitrogen-phosphorus intumescent flame retardant known for its high thermal stability (decomposition temperature >360°C), low water solubility, and excellent flame retardant properties. atamankimya.com It is particularly effective in glass fiber-reinforced polyamides (PA6 and PA66) and polyesters (PBT, PET). century-multech.com In glass fiber-reinforced PA66, a loading of 25-30% MPP can achieve a UL 94 V-0 rating. MPP acts as a heat sink by decomposing endothermically and releases phosphoric acid, which promotes char formation, while the released nitrogen species from melamine contribute to the intumescence of the char.

Table 2: Properties of Melamine Polyphosphate (MPP)

PropertyValueReference
Chemical FormulaHO(C3H7N6PO3)nH century-multech.com
Nitrogen Content (%)42 - 44 century-multech.com
Phosphorus Content (%)12 - 14 century-multech.com
Decomposition Temperature≥ 360°C century-multech.com
ApplicationPolyamides (PA6, PA66), PBT, PET, Polyurethane

Bio-based Alternatives

The development of flame retardants from renewable resources is a rapidly growing area of research, driven by the desire for more sustainable and environmentally friendly materials. plasticsengineering.org These bio-based alternatives are often derived from natural products like plant oils, lignin (B12514952), and chitosan. plasticsengineering.orgmagonlinelibrary.com

Cardanol (B1251761) , a phenolic lipid obtained from cashew nut shell liquid (CNSL), has been explored as a feedstock for the synthesis of novel phosphate esters. nih.govscite.ai These cardanol-based phosphate esters can act as both flame retardants and plasticizers. researchgate.net For example, a phosphaphenanthrene group-containing triscardanyl phosphate (PTCP) synthesized from cardanol demonstrated effective flame retardancy in epoxy resins. An epoxy composite with 30 wt% PTCP achieved an LOI of 30.5% and showed a 50% reduction in the peak heat release rate compared to the neat epoxy. acs.org The long aliphatic side chain of cardanol can also impart flexibility to the polymer matrix.

Glycerol and Citric Acid , both readily available bio-based chemicals, have been used to synthesize phosphate-containing bio-polyesters. These have been evaluated as fire retardants in wooden particleboards, where they were found to increase char residue and reduce the total heat release, acting in both the condensed and gas phases. mdpi.com

Other Bio-based Sources such as phytic acid, chitosan, and lignin are also being investigated for their potential in flame retardant applications. magonlinelibrary.commdpi.com These materials are rich in phosphorus, nitrogen, and carbon, which are key elements for intumescent flame retardancy. magonlinelibrary.com

Table 3: Performance of Selected Bio-based Flame Retardants

Bio-based Flame RetardantPolymer MatrixLoading (wt%)Key Performance MetricsReference
Triscardanyl Phosphate (PTCP)Epoxy Resin30LOI: 30.5%, 50% reduction in pHRR acs.org
Phosphate-containing Bio-polyesterWooden Particleboard-Increased char residue, reduced THR mdpi.com

Intumescent Flame Retardant Systems

Intumescent flame retardants (IFRs) are considered among the most promising eco-friendly alternatives. mdpi.com They work by forming a swollen, multicellular char layer on the surface of the material when exposed to heat, which insulates the underlying polymer from the heat source and reduces the release of flammable volatiles. nih.gov A typical IFR system consists of an acid source (e.g., ammonium polyphosphate), a carbonizing agent (e.g., pentaerythritol), and a blowing agent (e.g., melamine). mdpi.com

Recent research has focused on improving the efficiency and performance of IFR coatings through the incorporation of nano-fillers and synergistic agents. Studies have shown that the addition of small amounts of clay nano-fillers, such as sepiolite (B1149698) and montmorillonite, can enhance the thermal stability and fire-protective properties of intumescent coatings. researchgate.net Similarly, the incorporation of bio-fillers like conch shell powder has been found to improve the flame retardancy and smoke suppression of waterborne intumescent coatings. mdpi.com

Computational Chemistry and Modeling Studies of Tris 3,5 Xylenyl Phosphate

Quantum Chemical Approaches for Elucidating Molecular Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule based on the interactions of its electrons and nuclei. scholaris.ca For Tris(3,5-xylenyl)phosphate, these methods can provide a detailed picture of its three-dimensional structure, electronic properties, and inherent reactivity.

The molecular structure of this compound is characterized by a central phosphate (B84403) group bonded to three 3,5-dimethylphenyl (xylenyl) groups. This arrangement results in a complex, non-planar geometry. The central phosphorus atom typically adopts a tetrahedral configuration. Quantum chemical calculations, such as those employing Hartree-Fock (HF) or post-HF methods, can precisely determine bond lengths, bond angles, and dihedral angles, offering a more accurate representation than simple 2D drawings.

Furthermore, these calculations can elucidate the electronic landscape of the molecule. Key parameters that can be computed include:

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen atoms of the phosphate group would be expected to be regions of high negative potential, making them susceptible to electrophilic attack, while the phosphorus atom would be more electropositive.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

While specific studies on this compound are lacking, research on other organophosphates like triphenyl phosphate (TPP) has utilized quantum chemical calculations to investigate thermal decomposition and reaction pathways, demonstrating the power of these methods. researchgate.net

Application of Density Functional Theory (DFT) in Investigating Reaction Mechanisms

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reaction mechanisms of complex molecules like OPEs. DFT can be used to model reaction pathways, calculate activation energies, and identify transition states, providing insights into how a molecule might degrade or metabolize.

For this compound, DFT could be applied to investigate several key reactions:

Hydrolysis: The breakdown of the ester bonds in the presence of water is a critical environmental fate process. DFT calculations can model the step-by-step mechanism of hydrolysis under both acidic and alkaline conditions, identifying the energy barriers for the cleavage of the P-O bond. nih.gov

Oxidation: Atmospheric degradation often involves reactions with hydroxyl (•OH) radicals. DFT can simulate the attack of •OH radicals on different parts of the this compound molecule—either on the aromatic rings or the alkyl side chains—to predict the most likely initial steps of atmospheric decomposition.

Metabolism: In biological systems, OPEs are often metabolized by cytochrome P450 enzymes. DFT, often combined with molecular docking, can model the interaction of the molecule with the enzyme's active site and elucidate the mechanism of metabolic transformation, such as the hydroxylation of the methyl groups on the xylenyl rings. hep.com.cn

Studies on related compounds, such as tricresyl phosphate (TCP), have used DFT to understand isomer-specific ion-molecule reactions, which is crucial for developing analytical methods to differentiate between toxic and non-toxic isomers. csic.es

Computational Toxicology and Predictive Modeling for Environmental and Health Effects of this compound

Computational toxicology utilizes in silico models to predict the adverse effects of chemicals, reducing the need for extensive animal testing. mdpi.com These models are often based on Quantitative Structure-Activity Relationships (QSAR), which correlate a compound's structural or physicochemical properties with its biological or toxicological activity.

For this compound, several key toxicological and environmental endpoints can be predicted using computational models. Many of these rely on calculated physicochemical properties.

Table 1: Computationally Estimated Physicochemical and Environmental Properties of this compound
PropertyEstimated ValuePrediction Method/SourceImplication
Molecular Weight410.44 g/molFormula Calculation fda.govInfluences transport and diffusion.
logKow (Octanol-Water Partition Coefficient)7.98Structure Estimation (KOWWIN) High potential for bioaccumulation in fatty tissues.
Vapor Pressure2.1 x 10⁻⁸ mm Hg @ 25°CFragment Constant Method nih.govVery low volatility; expected to exist in particulate phase in air. nih.gov
Water Solubility4.00 x 10⁻⁴ mg/LEstimation Very low solubility in water.
Koc (Soil Adsorption Coefficient)4.7 x 10⁴ L/kgStructure Estimation nih.govExpected to be immobile in soil and adsorb strongly to sediment. nih.gov

These estimated values suggest that this compound is likely to be persistent in the environment, partition into soil and sediment, and bioaccumulate in organisms. service.gov.uk

Beyond these properties, more advanced computational toxicology approaches like molecular docking can predict the interaction of this compound with specific biological targets, such as nuclear receptors or enzymes like acetylcholinesterase, which are known targets for some OPEs. For example, studies on triphenyl phosphate (TPP) have used molecular dynamics (MD) simulations to explore its binding to the thyroid hormone receptor, providing a molecular-level explanation for its endocrine-disrupting potential. acs.orgacs.org Such approaches could be invaluable for assessing the risks of this compound.

In Silico Studies for Structure-Activity Relationship (SAR) Prediction and Material Design

In silico methods are not only for assessing risk but also for designing safer and more effective chemicals. By establishing a Structure-Activity Relationship (SAR), chemists can predict how modifying a molecule's structure will affect its properties, such as flame retardancy and toxicity.

For OPEs, the goal is often to maximize flame retardant efficiency while minimizing adverse health effects. A 3D-QSAR pharmacophore model, for instance, was developed to design OPE derivatives with both low toxicity and high flame retardancy. portlandpress.com This approach identifies the key structural features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that contribute to each effect.

Applying this to this compound would involve:

Building a Model: Creating a QSAR model using a dataset of various triaryl phosphates with known flame retardancy and toxicity data.

Designing New Molecules: Using the model to predict the properties of novel, yet-to-be-synthesized OPEs, guiding the development of safer alternatives.

The steric hindrance provided by the dimethylphenyl groups is known to influence properties like hydrolytic stability. SAR studies could quantify this effect and help in the design of materials with optimized performance and environmental profiles.

Risk Assessment Frameworks and Regulatory Considerations in Research on Tris 3,5 Xylenyl Phosphate

Integration of Toxicological and Environmental Fate Data for Comprehensive Risk Evaluation

A thorough risk evaluation of Tris(3,5-xylenyl)phosphate necessitates the integration of its toxicological profile with its environmental behavior. Toxicological studies indicate that this compound exhibits relatively low acute toxicity. nih.gov For instance, no neuroparalytic effects were observed in roosters administered the compound orally. nih.gov However, the assessment of risk cannot rely solely on acute toxicity data, especially when considering the compound's environmental fate.

The environmental behavior of this compound is characterized by factors that suggest potential for persistence and accumulation. It biodegrades slowly in activated sludge tests, with rates for the broader category of trixylenyl phosphate (B84403) (TXP) ranging from 13% to 65% over several weeks. nih.gov The compound is expected to be immobile in soil, binding strongly to particles, and similarly adsorb to sediment in aquatic environments due to a high estimated soil adsorption coefficient (Koc). nih.gov Furthermore, with an estimated bioconcentration factor (BCF) of 720, the potential for this compound to accumulate in aquatic organisms is high.

The integration of these data points is critical. While the compound shows low immediate toxicity, its persistence and high potential for bioaccumulation mean that long-term, low-level exposure could lead to adverse outcomes. An environmental risk assessment for the commercial mixture, trixylenyl phosphate (TXP), highlighted that its persistence in aquatic environments could lead to bioaccumulation, warranting deeper investigation. Therefore, a comprehensive risk evaluation must consider the interplay between the compound's low volatility, slow degradation, and tendency to accumulate in organisms and environmental compartments like soil and sediment. nih.gov

Interactive Table 1: Summary of Key Physicochemical, Toxicological, and Environmental Fate Properties of this compound

ParameterValue/ObservationImplication for Risk AssessmentCitation
Molecular Formula C24H27O4PFoundational identifier for the compound. service.gov.uk
Acute Oral Toxicity (Rat LD50) >4640 mg/kgIndicates low acute toxicity via ingestion. nih.gov
Neurotoxicity (Rooster) No paralytic effects observed.Suggests low potential for organophosphate-induced delayed neuropathy for this specific isomer. nih.gov
Vapor Pressure 2.1 x 10⁻⁸ mm Hg (estimated)Very low volatility; expected to exist in the particulate phase in air, limiting long-range atmospheric transport as a gas. nih.gov
Soil Adsorption Coefficient (Koc) 9.5 x 10⁴ (estimated)Expected to be immobile in soil, with a high potential for partitioning to soil and sediment. nih.gov
Bioconcentration Factor (BCF) 720 (estimated)High potential for bioaccumulation in aquatic organisms.
Biodegradation Slow; 13-65% for TXP over 14-25 weeks.Suggests environmental persistence. nih.gov
Hydrolysis Expected to hydrolyze in alkaline waters.A potential degradation pathway in specific environmental conditions. nih.govnih.gov

Research into Advanced Exposure Assessment Methodologies and Models

Evaluating human and environmental exposure to this compound requires sophisticated methodologies and models that account for its specific properties and uses. As an organophosphate flame retardant and plasticizer, it can be released into the environment from various waste streams during its production and use. nih.govnih.gov Occupational exposure may occur through inhalation of dust particles and skin contact in workplaces. nih.gov

Advanced exposure models for chemicals like this compound rely heavily on its physicochemical properties. For example, its extremely low vapor pressure is a key input for atmospheric models, which predict that the compound will exist almost exclusively in the particulate phase. nih.govnih.gov This allows for modeling its deposition from the atmosphere onto soil and water. nih.gov Similarly, the high Koc value is used in environmental fate models to predict its partitioning into soil and sediment, which are major sinks for the compound. nih.gov

For human exposure, research has moved towards multi-pathway assessment, which is crucial for organophosphate flame retardants (OPFRs) in general. nih.gov These assessments investigate exposure not just from a single source but from a combination of pathways, including inhalation of indoor air, ingestion of contaminated dust, dermal absorption, and dietary intake. nih.govmdpi.com Studies on various OPFRs have shown that for some compounds, dust ingestion is the primary exposure route, while for others, inhalation or diet may dominate. nih.govmdpi.com Given that this compound is used in products like engineering thermoplastics and coatings, indoor environments are a key area for exposure assessment. mdpi.comnih.gov Future research would benefit from applying these multi-pathway models specifically to this compound to identify its primary human exposure routes.

Policy Implications of Academic Findings for Regulation and Management of this compound

Academic research findings have significant implications for the regulation and management of this compound and related compounds. A major challenge for regulators is that this chemical is often a component of commercial trixylenyl phosphate (TXP) mixtures, which contain multiple isomers and other related substances. nih.govservice.gov.uk Regulations, therefore, often target the broader CAS number for the mixture (25155-23-1) rather than the specific isomer. service.gov.ukchemos.de

Findings related to persistence, bioaccumulation, and potential toxicity have placed OPFRs under regulatory scrutiny. For example, a safety data sheet for the commercial TXP mixture, which can contain the 3,5-isomer, classifies it under the European CLP regulation as causing reproductive toxicity (Repr. 1B) and specific target organ toxicity through repeated exposure (STOT RE 2). chemos.de Such classifications trigger regulatory actions under frameworks like REACH in Europe, which may include requirements for risk management measures or even restriction of use.

Identification of Critical Research Gaps for Future Regulatory Assessments

Despite existing research, several critical gaps remain that hinder comprehensive regulatory assessments of this compound. Filling these gaps is essential for refining risk evaluations and ensuring adequate protection of human health and the environment.

A primary research gap is the lack of isomer-specific toxicity data, particularly for chronic and long-term effects. While data for the commercial TXP mixture suggests potential reproductive and repeated-dose toxicity, it is often unclear how much the this compound isomer contributes to this profile. chemos.de Long-term studies focusing specifically on the 3,5-isomer are needed to address endpoints like neurotoxicity, endocrine disruption, and carcinogenicity. europa.eu

Another significant gap exists in environmental data. While models estimate key parameters, there is a lack of specific biodegradation data for this compound in various environmental media. nih.govnih.gov Most available studies use the commercial TXP mixture. nih.gov Furthermore, there is a need for more empirical data on the actual concentrations of this compound in different environmental compartments (air, water, soil, biota) and in human populations to validate and improve exposure models.

Finally, the analytical characterization of commercial flame retardant products remains a challenge. service.gov.uk The difficulty in separating and quantifying the various isomers in TXP mixtures makes it hard to link exposures to specific isomers and their associated health outcomes. nih.gov Developing and standardizing advanced analytical methods to better characterize these complex mixtures is a critical need for future research and effective regulation.

Q & A

How can researchers optimize extraction and quantification methods for TXP in complex environmental matrices?

Basic Research Question
To detect TXP in environmental samples (e.g., water, soil), liquid-liquid extraction (LLE) or solid-phase extraction (SPE) using polymeric sorbents (e.g., C18) is recommended. Gas chromatography coupled with quadrupole time-of-flight mass spectrometry (GC-Q-TOF/MS) provides high sensitivity for isomer differentiation, as demonstrated for structurally similar organophosphorus flame retardants (OPFRs) like tri-m-tolyl phosphate . Calibration curves should account for TXP’s high hydrophobicity (logKow = 7.98), which may necessitate matrix-matched standards to mitigate ionization suppression .

What factors influence the environmental persistence and degradation pathways of TXP?

Basic Research Question
TXP’s persistence is linked to its low vapor pressure (2.06×10⁻⁸ mmHg) and resistance to hydrolysis due to steric hindrance from its 3,5-dimethylphenyl groups . Advanced oxidation processes (AOPs) like UV/H2O2 may degrade TXP via hydroxyl radical (•OH) attack, as computational studies on tris(2-chloroethyl) phosphate (TCEP) suggest hydrogen atom transfer (HAT) pathways with energy barriers <7 kcal/mol are feasible . Field studies should compare laboratory degradation rates with real-world environmental half-lives.

How do in vitro and in vivo toxicity data for TXP align or contradict, and what methodological adjustments are needed?

Advanced Research Question
Discrepancies arise from metabolic activation: In vitro assays often underestimate toxicity due to the absence of hepatic enzymes that convert TXP into neurotoxic metabolites (e.g., cresyl derivatives). In vivo rodent studies show cholinesterase inhibition at high doses (>100 mg/kg), but human data are limited . To resolve contradictions, integrate metabolically competent cell lines (e.g., HepG2) in vitro and apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

What computational methods are effective for predicting TXP’s degradation intermediates and reaction kinetics?

Advanced Research Question
Density functional theory (DFT) simulations reveal that TXP degradation favors P–O bond cleavage over C–C or C–O bonds (energy barriers >50 kcal/mol), consistent with trends in tris(2-chloroethyl) phosphate studies . Molecular dynamics (MD) simulations paired with experimental validation (e.g., LC-MS/MS) can identify transient intermediates like dimethylphenol derivatives. Focus on solvation effects in aqueous environments to refine kinetic models.

How does co-exposure with other OPFRs or plasticizers affect TXP’s bioavailability and toxicity?

Advanced Research Question
Synergistic interactions are observed when TXP is mixed with triphenyl phosphate (TPP) or triethyl phosphate (TEP), potentially due to competitive cytochrome P450 (CYP) enzyme binding. A 2023 study using GC-Q-TOF/MS detected enhanced bioaccumulation of TXP in fish co-exposed to TPP, suggesting shared metabolic pathways . Experimental designs should include binary or ternary mixtures and employ transcriptomics to identify pathway crosstalk.

What analytical challenges arise in differentiating TXP isomers (e.g., 2,3- vs. 3,5-dimethylphenyl groups)?

Advanced Research Question
Isomeric differentiation requires high-resolution mass spectrometry (HRMS) and optimized chromatographic conditions. For example, tris(3,5-dimethylphenyl) phosphate (T35DMPP) elutes at 15.3 min with characteristic fragment ions at m/z 410.1647 and 395.1413, distinct from other isomers . Nuclear magnetic resonance (NMR) spectroscopy can resolve structural ambiguities, particularly for synthetic standards .

How can bioaccumulation models account for TXP’s partitioning behavior in aquatic ecosystems?

Advanced Research Question
TXP’s high logKow and low water solubility (4.00×10⁻⁴ mg/L) suggest significant adsorption to sediments and lipid-rich tissues . Use fugacity-based models (e.g., QSARs) parameterized with TXP-specific biota-sediment accumulation factors (BSAFs). Validate predictions against field data from contaminated sites, adjusting for organic carbon content and pH-dependent solubility .

What are the limitations of current AOPs in mineralizing TXP, and how can efficiency be improved?

Advanced Research Question
AOPs like UV/O3 struggle to mineralize TXP fully due to recalcitrant byproducts (e.g., dimethylphenol). Hybrid systems combining photocatalysis (e.g., TiO2) with biodegradation enhance mineralization rates by 40–60% . Future work should optimize catalyst design (e.g., doping with transition metals) and evaluate energy efficiency using life-cycle assessment (LCA).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.